14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

Solubility Formulation Bioavailability

Native andrographolide is virtually water-insoluble, blocking parenteral administration. This succinate-modified monopotassium salt (CAS 76958-99-1) confers water solubility, enabling direct IV injection and consistent systemic bioavailability. • Clinically validated: Approved as Yanhuning injection (China) for viral pneumonia and upper respiratory tract infections. • Human PK characterized: Cmax 4.82-26.90 mg/L across 80-320 mg doses; t1/2 ~1.5-1.9 h; nonlinear clearance. • Aqueous stability: Optimal pH 6.51 with t1/2 of 200 days at 25°C, supporting formulation design. Supplied with full QC documentation. Standard international B2B shipping available.

Molecular Formula C28H35O10-
Molecular Weight 531.6 g/mol
Cat. No. B12351137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
Molecular FormulaC28H35O10-
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-]
InChIInChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/p-1/b6-5+
InChIKeyYTHKMAIVPFVDNU-AATRIKPKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate: A Water-Soluble Andrographolide Derivative for Anti-Infective and Anti-Inflammatory Research


14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate (commonly referred to as dehydroandrographolide succinate, DAS, or its monopotassium salt, CAS 76958-99-1) is a semi-synthetic diterpene derivative of andrographolide, the principal bioactive constituent of Andrographis paniculata [1]. This compound was engineered to overcome the extremely poor aqueous solubility of the parent molecule, andrographolide, which is virtually insoluble in water . DAS is an approved pharmaceutical injection in China (Yanhuning) indicated for viral pneumonia and viral upper respiratory tract infections [2]. Its mechanism of action involves immunostimulatory, anti-infective, and anti-inflammatory pathways [3].

Why 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate Cannot Be Substituted by Generic Andrographolide


The clinical and research utility of andrographolide is severely limited by its absolute aqueous insolubility, which necessitates complex formulation strategies and restricts parenteral administration . Simple substitution with the parent compound fails because 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is chemically modified with succinate ester moieties that confer water solubility, enabling direct intravenous injection and consistent systemic bioavailability [1][2]. Furthermore, DAS exhibits distinct pharmacokinetic properties compared to andrographolide, including a short half-life (~1.5-1.9 h) and nonlinear clearance in humans, which require specific dosing regimens that a generic analog cannot replicate [2]. The differences in solubility, route of administration, and systemic exposure directly translate to irreplaceability in both clinical and experimental settings.

Quantitative Differential Evidence for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate Procurement


Aqueous Solubility: DAS vs. Water-Insoluble Andrographolide

The most critical differentiator for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is its water solubility, which directly enables intravenous administration. While andrographolide is classified as insoluble in water , the target compound dissolves in 1% sodium bicarbonate solution, forming an aqueous soluble preparation [1]. This fundamental physicochemical difference eliminates the need for organic co-solvents or complex nano-formulation strategies required for the parent compound.

Solubility Formulation Bioavailability

Aqueous Stability of DAS-K Solution: A Key Procurement Parameter

The monopotassium salt of DAS (DAS-K) in aqueous solution follows pseudo-first-order degradation kinetics. Its maximum stability is achieved at pH 6.51, at which point it exhibits a half-life (t1/2) of 200 days at 25°C [1]. This stability profile is essential for planning experimental buffer systems and predicting solution shelf-life in laboratory settings.

Stability Formulation Shelf-life

Human Pharmacokinetic Profile Clarifies DAS Dosing Requirements

In a clinical pharmacokinetic study, intravenous administration of DAS to healthy volunteers demonstrated rapid clearance with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h across 80, 160, and 320 mg doses [1]. Critically, pharmacokinetics were nonlinear, with Cmax values of 4.82, 12.85, and 26.90 mg/L and AUC0–12 values of 6.18, 16.95, and 40.65 mg·L−1·h for the respective doses. This profile dictates a requirement for multiple small doses to maintain effective concentrations, a characteristic that cannot be replicated by other andrographolide derivatives without similar profiling.

Pharmacokinetics Intravenous Administration Dosing

In Vivo Anti-Inflammatory Efficacy Mediated by Pituitary-Adrenal Axis Activation

In rodent models, DAS significantly inhibited the increase of capillary permeability induced by various phlogistic stimulations and exudation caused by croton oil [1]. Notably, its anti-inflammatory activity was abolished in adrenalectomized animals, and it was shown to deplete adrenal ascorbic acid and increase pituitary ACTH content. This mechanism is distinct from the direct anti-inflammatory actions reported for andrographolide, which primarily involve direct inhibition of NF-κB and COX-2 pathways. DAS's effect is mediated through the pituitary-adrenal axis, providing a unique pharmacological profile.

Anti-inflammatory Mechanism of Action In Vivo Pharmacology

Target Application Scenarios for 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate Based on Evidence


Development of Injectable Anti-Infective Formulations

Leveraging its confirmed water solubility and established human pharmacokinetic profile (Cmax of 4.82–26.90 mg/L across 80–320 mg doses) [1], DAS is an ideal starting point for novel injectable treatments for viral pneumonia. Its approval as Yanhuning injection in China provides a clinical precedent [2], while its rapid clearance (t1/2 ~1.51–1.89 h) suggests sustained-release formulation strategies could be explored.

In Vivo Inflammation Studies Targeting HPA Axis Modulation

Based on the finding that DAS anti-inflammatory activity is dependent on an intact pituitary-adrenal axis, producing depletion of adrenal ascorbic acid and increased ACTH [3], researchers can employ DAS as a tool compound to investigate glucocorticoid-mediated anti-inflammatory pathways, offering a distinct mechanism from direct cytokine-inhibitory analogs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Andrographolide Derivatives

The well-characterized human PK parameters (AUC0–12 of 6.18, 16.95, and 40.65 mg·L−1·h for 80, 160, and 320 mg) and plasma concentration-time data [1] make DAS an excellent candidate for building PK/PD models. This is particularly useful for benchmarking new andrographolide derivatives with improved bioavailability, using DAS as a reference standard with known IV distribution.

Formulation Stability and Buffer System Optimization Studies

The documented stability profile of DAS-K in aqueous solution, with a known degradation rate and optimal pH of 6.51 (t1/2 = 200 days at 25°C) [4], allows formulation scientists to design stability studies and predict long-term storage conditions for new andrographolide-based parenteral products with confidence.

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